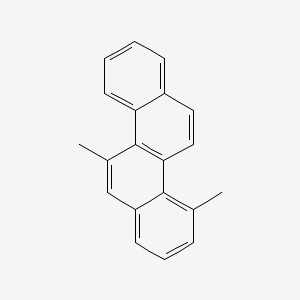

4,11-Dimethylchrysene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74869-40-2 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

4,11-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-6-5-8-16-12-14(2)20-17-9-4-3-7-15(17)10-11-18(20)19(13)16/h3-12H,1-2H3 |

InChI Key |

DSGIAQZVDMMNGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=C(C(=CC2=CC=C1)C)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4,11 Dimethylchrysene and Its Derivatives

Strategic Approaches to Chrysene (B1668918) Backbone Construction

The formation of the tetracyclic chrysene core is the foundational step in the synthesis of its derivatives. Various strategies have been developed to assemble this angular polyaromatic ring system efficiently.

Cyclization reactions are a cornerstone of polycyclic aromatic hydrocarbon (PAH) synthesis. These reactions typically form one or more rings in a single, often key, step.

One of the most common methods for creating the chrysene skeleton is through the photochemical oxidative cyclization of stilbene-type precursors, a transformation also known as the Mallory reaction. mdpi.com In this process, a suitably substituted stilbenoid undergoes a 6π-electrocyclization upon irradiation with light, followed by oxidation to form the aromatic chrysene ring system. mdpi.com For instance, 1-, 3-, and 6-methylchrysene (B138361) have been prepared in high yields (82-88%) using this method with stoichiometric amounts of iodine as the oxidant. mdpi.com The starting stilbenoids are often synthesized via a Wittig reaction between a naphthyl Wittig salt and a substituted benzaldehyde. mdpi.com

More advanced cyclization strategies have also been developed. The Hopf cyclization , a thermally allowed 6π-electrocyclization of a cis-hexa-1,3-diene-5-yne, can be dramatically accelerated on a Au(111) surface. nih.gov This surface-assisted reaction allows for the sequential, quantitative cyclization of an enediyne precursor, first to a naphthalene (B1677914) derivative and subsequently to a chrysene core at significantly lower temperatures (below 190 °C) than required in bulk reactions. nih.gov

Other notable methods include benzannulation reactions , which construct a new benzene (B151609) ring onto an existing scaffold. A regiocontrolled synthesis of functionalized chrysenes has been reported using a new benzannulation reaction sequence starting from 1,5-dihydroxynaphthalene, which allows for the specific preparation of 4,10-disubstituted chrysenes. nih.gov Additionally, the Annulative π-Extension (APEX) reaction , a palladium-catalyzed process, can be used to build chrysene-based nanographenes by extending a diphenylacetylene (B1204595) core with a benzonaphthosilole reagent. acs.org

| Cyclization Method | Description | Key Features | Reference |

|---|---|---|---|

| Mallory Photocyclization | Photochemical oxidative cyclization of stilbenoids. | Commonly used, high yields for certain isomers. | mdpi.com |

| Hopf Cyclization | Surface-assisted 6π-electrocyclization of enediynes. | Lower reaction temperatures, quantitative conversion on Au(111). | nih.gov |

| Benzannulation | Construction of a new benzene ring onto an existing system. | Regiocontrolled, allows access to specific substitution patterns. | nih.gov |

| APEX Reaction | Palladium-catalyzed annulative π-extension. | Builds large, complex chrysene-based systems. | acs.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. wikipedia.orgfrontiersin.org These strategies offer advantages in terms of atom economy and operational simplicity. frontiersin.org While specific MCRs for 4,11-dimethylchrysene are not extensively documented, metal-catalyzed MCRs represent a powerful approach for assembling complex molecular frameworks. frontiersin.org

In a related vein, convergent strategies that combine multiple fragments in one pot are valuable. For example, an efficient route to highly substituted chrysene derivatives has been described through an operationally simple copper-catalyzed one-pot dimerization of 2-alkynyl-1-acetylbenzenes. researchgate.net Similarly, palladium-catalyzed bicycloaromatization of o-(alkynyl)styrenes with alkynes provides an economical route to access chrysene derivatives. researchgate.net These methods exemplify the power of bringing multiple components together to rapidly construct the core chrysene structure.

Methylation and Alkylation Techniques for Chrysene Derivatives

With the chrysene backbone established, the next critical phase is the introduction of methyl or other alkyl groups at specific positions. The regioselectivity of this step is paramount for obtaining the desired isomer, such as this compound.

Achieving regioselectivity in the methylation of a polycyclic aromatic hydrocarbon like chrysene is a significant synthetic challenge. Direct electrophilic substitution, such as Friedel-Crafts alkylation, often leads to a mixture of isomers due to the multiple reactive sites on the chrysene core.

A more controlled approach involves designing the synthesis with the methyl groups already incorporated into the precursors. The synthesis of 5,11-dimethylchrysene (B89359) provides a blueprint for this strategy. acs.orgnih.gov This compound was prepared via the photolysis of a specifically designed methyl-substituted α-styrylnaphthalene. acs.org This method ensures that the cyclization event forms the chrysene skeleton with the methyl groups in the desired locations.

Another strategy for regiocontrol involves the functionalization of the chrysene core with directing groups. For instance, a highly regiocontrolled synthesis of 4,10-disubstituted chrysenes was achieved via a benzannulation reaction that yields a 4,10-dichlorochrysene intermediate. nih.gov The chlorine atoms can then be displaced by other functional groups in subsequent reactions. nih.gov Similarly, regioselective bromination of dibenzo[g,p]chrysene (B91316) has been demonstrated, providing specific handles for further functionalization. researchmap.jp

Modern organic synthesis has produced a variety of advanced transformations for forming C-C bonds, including the alkylation of aromatic rings under mild conditions.

A notable example is the visible-light-induced direct C-H alkylation of PAHs. nih.govrsc.org This method uses the intrinsic photochemical properties of the PAH itself to promote a regiospecific C-H alkylation with alkylsulfones, avoiding the need for a separate photocatalyst. nih.gov This transformation proceeds under mild, often basic, conditions and demonstrates broad functional group compatibility. rsc.org

Other advanced methods include remote C-H alkylation , which can be accomplished using a transient directing group. nih.gov In one such system, an in-situ-generated palladacycle directs the alkylation to a remote C-H bond of an arene. nih.gov While not yet demonstrated on chrysene itself, these types of advanced C-H functionalization reactions represent the frontier of selective alkylation and hold promise for the synthesis of complex PAH derivatives.

| Alkylation Method | Description | Key Features | Reference |

|---|---|---|---|

| Precursor-Directed Synthesis | Incorporation of methyl groups into precursors before cyclization. | High regioselectivity; position is predetermined. | acs.org |

| Visible-Light C-H Alkylation | Direct alkylation of the PAH core using light and alkylsulfones. | Catalyst-free, mild conditions, electronically controlled regioselectivity. | nih.govrsc.org |

| Remote C-H Alkylation | Alkylation at a position remote from a transient directing group. | Advanced method for selective functionalization. | nih.gov |

The outcome of an alkylation reaction on a chrysene core is governed by a delicate interplay of steric and electronic factors. The regioselectivity can be highly dependent on the chosen reaction mechanism.

Steric hindrance plays a crucial role, particularly in reactions involving the "bay region" of the chrysene molecule (the hindered region between the 4, 5 and 1, 12 positions). For example, attempts to synthesize 4-methylchrysene (B135461) via the photochemical cyclization of the corresponding stilbenoid failed. mdpi.com It was proposed that the steric hindrance in the transition state for the chrysene system is significantly greater than that for the analogous phenanthrene (B1679779) system, preventing the formation of the 4-methylated product. mdpi.com

In contrast, electronic effects can dominate under different reaction conditions. The visible-light-induced C-H alkylation of pyrene, a related PAH, shows regioselectivity determined by the electron density of the highest occupied molecular orbital (HOMO) rather than by steric factors. nih.gov This leads to alkylation at the C1 position, which is electronically favored but sterically more accessible than the K-region. This electronically driven pathway under basic conditions contrasts sharply with classical Friedel-Crafts alkylation, which proceeds under acidic conditions and can give different regioisomers. nih.gov The choice of reaction conditions is therefore critical in directing the alkylation to the desired position on the chrysene core.

Advanced Synthetic Routes for Specific Dimethylchrysene (B14653177) Isomers and Analogs

The synthesis of specific dimethylchrysene isomers, including the titular this compound, often requires advanced methodologies that go beyond classical approaches. These routes are designed to control regioselectivity and introduce functional groups at precise locations on the chrysene core.

Photocyclization Pathways (e.g., for bay-region bridged chrysenes)

Photocyclization, particularly the Mallory reaction, stands as a cornerstone for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons like chrysene. nih.govresearchgate.net This reaction typically involves the ultraviolet (UV) light-induced 6π-electrocyclization of a stilbene-type precursor, followed by oxidation to form the stable aromatic system. researchgate.netmdpi.com The cis-isomer of the stilbene (B7821643) derivative is the reactive species that undergoes cyclization to a transient dihydrophenanthrene intermediate, which is then aromatized, often with an oxidant like iodine. nih.govdntb.gov.ua

The synthesis of various methylchrysenes has been successfully achieved using this method. For instance, 1-, 3-, and 6-methylchrysene have been prepared in high yields (82-88%) through the photochemical cyclization of the corresponding substituted stilbenoids using stoichiometric amounts of iodine. mdpi.com The synthesis of 2-methylchrysene (B135452) was also accomplished via a photochemical cyclization where regioselectivity was controlled by the elimination of an ortho-methoxy group. mdpi.com

However, the synthesis of certain isomers, such as 4-methylchrysene, has proven to be challenging via this pathway, with reported attempts failing to yield the desired product. mdpi.com To date, a successful synthesis of 4-methylchrysene or this compound using a photocyclization strategy has not been reported in the literature. mdpi.com The regioselectivity of the cyclization can be influenced by steric factors; for example, the photocyclization of meta-substituted stilbenes can lead to a mixture of products due to competing cyclization pathways. mdpi.com

In related systems, oxidative photocyclization of stilbene carboxylic acids has been employed to create bay-region bridged chrysenes, a process that can involve secondary photolactonizations. tandfonline.com These advanced applications highlight the versatility of photocyclization in generating complex chrysene analogs.

Table 1: Examples of Methylchrysene Synthesis via Photocyclization

| Precursor Type | Target Compound | Conditions | Yield | Reference |

| Substituted Stilbenoid | 1-Methylchrysene | Photochemical cyclization, stoichiometric iodine | 82-88% | mdpi.com |

| Substituted Stilbenoid | 3-Methylchrysene (B135459) | Photochemical cyclization, stoichiometric iodine | 82-88% | mdpi.com |

| Substituted Stilbenoid | 6-Methylchrysene | Photochemical cyclization, stoichiometric iodine | 82-88% | mdpi.com |

| Methoxy-substituted Stilbenoid | 2-Methylchrysene | Eliminative photochemical cyclization | 72% | mdpi.com |

| Methoxy-substituted Stilbenoid | 4-Methylchrysene | Eliminative photochemical cyclization | Failed | mdpi.com |

Benzannulation Reactions (e.g., BHQ benzannulation)

Benzannulation reactions offer a powerful and convergent approach to constructing the chrysene skeleton with predefined substitution patterns. These methods involve the formation of a new benzene ring fused to an existing scaffold.

A notable example is the "BHQ benzannulation," which facilitates a regiocontrolled synthesis of functionalized chrysenes. This method has been used to prepare 4,10-disubstituted chrysenes from readily available 1,5-dihydroxynaphthalene. While not directly producing this compound, this strategy provides a clear pathway to chrysenes with substituents in the 4- and 10-positions, which can be subsequently modified.

More recent advancements include palladium-catalyzed bicycloaromatization reactions. One such protocol involves the reaction of o-(alkynyl)styrenes with alkynes, proceeding through a 6-endo-dig cyclization followed by a regioselective alkyne insertion and C-H activation to furnish polysubstituted chrysenes in an atom- and step-economical manner. acs.org This method provides an economical access to various chrysene derivatives. acs.orgresearchgate.net

Functionalization of Chrysene Scaffolds (e.g., C-H borylation, halogenation)

Direct functionalization of a pre-formed chrysene scaffold is a highly efficient strategy for synthesizing specific derivatives. This approach avoids the need to carry sensitive functional groups through a multi-step ring construction process.

C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct introduction of versatile boronate ester groups onto aromatic rings. vanderbilt.eduorganic-chemistry.orgrsc.orgsumitomo-chem.co.jp A significant breakthrough in chrysene chemistry is the highly regioselective, orthogonal functionalization of 4,10-dichlorochrysene. rsc.org The C-H borylation of this substrate occurs cleanly at the 2- and 8-positions to yield a 2,8-diborylated-4,10-dichlorochrysene as a single regioisomer. rsc.org

This intermediate is exceptionally valuable as it allows for sequential, chemoselective functionalization. For example, a Suzuki cross-coupling reaction can be performed at the 2,8-positions while leaving the C-Cl bonds at the 4,10-positions intact. rsc.org This strategy enables the synthesis of "A₂B₂"-tetrasubstituted chrysenes, where different groups can be installed at the 2,8- and 4,10-positions. This methodology has been successfully applied to synthesize 4,10-dichloro-2,8-dimethylchrysene. rsc.orgdocksci.com

Halogenation: Halogenation introduces a synthetically versatile handle onto the chrysene core, enabling further modifications through cross-coupling reactions. While specific examples for the direct halogenation of this compound are not detailed, general methods for the halogenation of PAHs are well-established. cdc.gov Copper-catalyzed C-H halogenation has been shown to be an effective method for aryl compounds. Furthermore, the synthesis of 4,10-dichlorochrysene itself, a key precursor for C-H borylation, demonstrates the utility of halogenated chrysenes in advanced synthetic designs. rsc.org

Table 2: Orthogonal Functionalization of Chrysene via C-H Borylation

| Starting Material | Reagents | Intermediate Product | Subsequent Reaction | Final Product Example | Reference |

| 4,10-Dichlorochrysene | Ir-catalyst, B₂pin₂ | 4,10-Dichloro-2,8-bis(pinacolatoboryl)chrysene | Suzuki Coupling (e.g., with methyl iodide precursors) | 4,10-Dichloro-2,8-dimethylchrysene | rsc.orgdocksci.com |

Catalytic Systems in Chrysene Derivative Synthesis

Catalysis is integral to the modern synthesis of chrysene derivatives, enabling reactions with high efficiency, selectivity, and functional group tolerance that would be difficult to achieve otherwise.

Iodine: In the context of photocyclization (the Mallory reaction), iodine is a classic and effective catalyst. nih.gov It facilitates the oxidation of the dihydroaromatic intermediate to the fully aromatic chrysene system, preventing side reactions and allowing the use of more concentrated solutions. nih.gov

Palladium Catalysts: Palladium complexes are arguably the most versatile catalysts in this field. They are employed in:

Cross-Coupling Reactions: Following C-H borylation, catalysts like Pd(PPh₃)₄ are essential for Suzuki-Miyaura coupling to form C-C bonds, as seen in the synthesis of 2,8-dimethyl-4,10-dichlorochrysene. rsc.org

Intramolecular C-H Activation: Systems using Pd(PPh₃)₂Cl₂ or similar catalysts can promote intramolecular C-H activation to construct the chrysene ring system from appropriate precursors. thieme-connect.comresearchgate.net

Benzannulation/Annulation Reactions: Palladium catalysis is key to several annulation strategies that build the chrysene core, such as the bicycloaromatization of o-(alkynyl)styrenes with alkynes and the annulation of halophenanthrenes with alkynes. acs.orgnih.gov

Iridium Catalysts: Iridium-based catalysts, often in conjunction with specific ligands, are the systems of choice for direct C-H borylation of arenes. rsc.orgsumitomo-chem.co.jp Their ability to selectively activate C-H bonds allows for the regioselective introduction of boryl groups onto the chrysene scaffold, opening up pathways for orthogonal functionalization. rsc.org

Copper Catalysts: Copper-catalyzed reactions provide alternative routes for functionalization. They have been noted for their utility in C-H halogenation reactions of aromatic systems.

Spectroscopic and Crystallographic Characterization of 4,11 Dimethylchrysene and Analogous Structures

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Vibrational spectroscopy, particularly FT-IR, is a powerful tool for identifying the functional groups and structural features of molecules. For PAHs like 4,11-dimethylchrysene, the IR spectrum is dominated by vibrations of the aromatic core and the substituent methyl groups.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: These sharp bands typically appear in the 3100-3000 cm⁻¹ region. nih.gov

Aliphatic C-H Stretching: The methyl groups give rise to symmetric and asymmetric stretching vibrations, expected in the 2975-2850 cm⁻¹ range. aanda.org

Aromatic C=C Stretching: Strong to medium intensity bands from the skeletal vibrations of the fused rings are expected between 1620 cm⁻¹ and 1450 cm⁻¹.

Aliphatic C-H Bending: Asymmetric and symmetric bending (scissoring) modes of the methyl groups are anticipated around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

C-H Out-of-Plane (OOP) Bending: The pattern of these strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the aromatic rings. |

| Aliphatic C-H Stretch | 2975 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| Aromatic C=C Skeletal Stretch | 1620 - 1450 | In-plane stretching of the carbon-carbon bonds within the aromatic core. |

| Aliphatic C-H Bend | 1460 / 1375 | Asymmetric (1460 cm⁻¹) and symmetric (1375 cm⁻¹) bending of the methyl C-H bonds. |

| C-H Out-of-Plane Bend | 900 - 675 | Bending of aromatic C-H bonds out of the plane of the rings; sensitive to substitution pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would reveal the influence of the methyl groups on the electronic structure of the chrysene (B1668918) core.

The ¹H NMR spectrum of unsubstituted chrysene shows a complex pattern of multiplets in the aromatic region (δ 7.5-8.8 ppm). chemicalbook.com For this compound, the introduction of two methyl groups would add a characteristic singlet in the upfield region (typically δ 2.5-3.0 ppm). Furthermore, these electron-donating methyl groups would shield adjacent protons, causing their signals to shift to a higher field (lower ppm value) compared to the parent compound. The protons in the sterically crowded fjord region (H-5 and H-10) would be expected to show significant shifts.

The ¹³C NMR spectrum provides information on each carbon atom. In chrysene, aromatic carbons resonate between δ 121 and 132 ppm. The methyl groups in this compound would produce a signal in the aliphatic region (around δ 20-25 ppm). The aromatic carbons directly bonded to the methyl groups (C-4 and C-11) would experience a downfield shift, while other carbons in proximity would be shielded.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Chrysene (Experimental) chemicalbook.com | ¹H | H-1, H-2, H-3, H-7, H-8, H-9 | 7.65 - 7.72 (m) |

| H-4, H-5, H-10, H-11 | 8.01 - 8.02 (m) | ||

| H-6, H-12 | 8.73 - 8.79 (m) | ||

| ¹³C | Aromatic Carbons | ~121 - 132 | |

| This compound (Predicted) | ¹H | CH₃ | ~2.5 - 2.8 (s) |

| H-5, H-10 | Shifted upfield from parent | ||

| Other Aromatic H | Complex multiplets, shifted relative to chrysene | ||

| ¹³C | CH₃ | ~20 - 25 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of chrysene, like other PAHs, is characterized by several absorption bands corresponding to π → π* transitions. These are often described using Clar's notation (α, p, β) or Platt's notation (¹Lₐ, ¹Lₑ, ¹Bₐ, ¹Bₑ). nih.gov The spectrum of chrysene in the gas phase shows prominent absorption bands in the UV region. nist.gov

Methyl substitution on the aromatic core generally leads to a bathochromic (red) shift of the absorption maxima. This is due to the electron-donating nature of the alkyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO). Studies on 3-methylchrysene (B135459) and 4-methylchrysene (B135461) confirm this trend, showing shifts in the characteristic absorption bands compared to unsubstituted chrysene. nih.gov For this compound, a similar red shift is expected, potentially enhanced by the steric strain induced by the two methyl groups in the fjord region.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Chrysene nist.gov | Gas Phase | 218, 257, 267, 308, 320, 348, 363 |

| 3-Methylchrysene nih.gov | Glass Matrix | 270, 323, 365 |

| 4-Methylchrysene nih.gov | Glass Matrix | 272, 325, 368 |

| This compound (Predicted) | - | Bathochromic shifts expected relative to chrysene |

Mass Spectrometry (MS) (e.g., Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, Gas Chromatography-Mass Spectrometry (GC/MS))

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For stable aromatic molecules like this compound, electron ionization (EI) typically used in GC-MS results in a very prominent molecular ion peak (M•⁺).

The molecular formula of this compound is C₂₀H₁₆. Its calculated monoisotopic mass is 256.1252 u. The mass spectrum is expected to be dominated by this molecular ion peak, with minimal fragmentation due to the high stability of the aromatic system. Any fragmentation would likely involve the loss of a methyl group (-15 u) or a hydrogen atom (-1 u).

GC-MS is particularly useful for analyzing complex environmental mixtures, as it can separate different isomers of dimethylchrysene (B14653177) before they enter the mass spectrometer. allenpress.comresearchgate.net MALDI-TOF MS is a softer ionization technique often used for analyzing larger or more fragile molecules and can also be applied to PAHs, typically showing the molecular ion with reduced fragmentation. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆ |

| Calculated Monoisotopic Mass | 256.1252 u |

| Expected Molecular Ion (M•⁺) | m/z 256 |

| Expected Major Fragments | m/z 241 ([M-CH₃]⁺), m/z 255 ([M-H]⁺) |

X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular packing information.

The crystal structure of the parent chrysene has been well-characterized. It is a planar molecule that crystallizes in a monoclinic space group. acs.org The introduction of methyl groups at the 4 and 11 positions of the chrysene core places them in a highly sterically hindered "fjord region." This steric repulsion between the two methyl groups and the adjacent benzene (B151609) rings forces the molecule to adopt a non-planar, twisted conformation. This distortion from planarity significantly affects the crystal packing, preventing the efficient π-stacking observed in unsubstituted chrysene. This twisting is a known phenomenon in other substituted dibenzo[g,p]chrysenes. rsc.org

While a specific crystal structure for this compound is not available in the cited literature, data from analogous twisted PAHs can provide insight into its expected solid-state conformation.

| Parameter | Chrysene (Experimental) acs.org | This compound (Predicted) |

|---|---|---|

| Molecular Conformation | Planar | Non-planar, twisted due to steric hindrance |

| Crystal System | Monoclinic | Likely different due to altered packing |

| Intermolecular Interactions | Dominated by π-π stacking | π-π stacking disrupted; CH-π interactions may become more significant |

Advanced Spectroscopic Techniques for Electronic State Probing

Beyond standard characterization, advanced spectroscopic and computational methods are employed to probe the intricate electronic properties and excited states of PAHs. nasa.gov These techniques are vital for understanding the photophysics of molecules like this compound, which is relevant to their behavior as environmental contaminants or as components in organic electronic materials.

Computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic absorption spectra. arxiv.org Such calculations can simulate the effects of methyl substitution and steric strain on the electronic structure, providing insights into the HOMO-LUMO gap and the nature of excited states.

Experimental techniques like two-photon absorption spectroscopy, transient absorption spectroscopy, and fluorescence lifetime measurements can directly probe the properties of excited electronic states. arxiv.org For PAHs, these studies help elucidate pathways for energy relaxation after light absorption, such as fluorescence, phosphorescence, and non-radiative decay. Understanding these processes is critical for applications in areas like organic light-emitting diodes (OLEDs) and for predicting the photochemical fate of these compounds in the environment. The ionization state of PAHs can also be probed by examining emission bands in the 15-20 µm range, which can differentiate between neutral and cationic species. arxiv.org

Theoretical and Computational Investigations of 4,11 Dimethylchrysene S Electronic Structure and Reactivity

Computational Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions for complex molecules. For methylated PAHs, research has often focused on mechanisms of formation during combustion or on metabolic activation pathways. nih.govmdpi.com These studies involve calculating the energies of reactants, products, intermediates, and transition states. Despite the importance of such studies for understanding the environmental fate and toxicity of PAHs, specific computational investigations into the reaction mechanisms of 4,11-Dimethylchrysene have not been found.

Elucidation of Reaction Pathways and Transition States

The elucidation of a reaction pathway involves identifying all intermediates and the transition states that connect them. Transition state theory is used to calculate reaction rates from the properties of these structures. researchgate.net For PAHs, common reactions studied include electrophilic substitution and radical-induced processes like hydrogen abstraction. researchgate.net The location and energy of transition states are crucial for understanding reaction kinetics, but this specific information is absent for this compound in the available literature.

Potential Energy Surface (PES) Exploration

A Potential Energy Surface (PES) is a multidimensional map of a molecule's energy as a function of its geometry. mdpi.com Exploring the PES allows chemists to identify stable isomers, predict reaction pathways, and understand dynamic molecular behavior. u-szeged.hu For complex reactions, such as those involving rearrangements or multiple products, a thorough exploration of the PES is essential. mdpi.com No studies detailing the PES for any reaction involving this compound were identified.

Prediction of Stereochemistry and Selectivity

Computational methods can predict the stereochemical outcome (e.g., enantiomeric or diastereomeric excess) and regioselectivity of a reaction by comparing the activation energies of competing pathways leading to different products. The pathway with the lowest energy barrier is typically favored. This type of predictive analysis is fundamental in synthetic chemistry and mechanistic studies but requires detailed computational models that are currently unavailable for this compound.

Application of Machine Learning in Chemical Reaction Prediction

Machine learning (ML) and artificial intelligence are increasingly being used to predict the properties and reactivity of molecules, including PAHs. nih.govrsc.org These models are trained on large datasets of known reactions and molecular features to predict outcomes for new systems, such as reaction yields or the most likely products. While ML models have been developed for PAHs as a general class, they require extensive, specific data for training and validation. acs.org There is no indication in the reviewed literature that models have been specifically developed or applied to predict the reactions of this compound.

Computational Modeling of Intermolecular Interactions

The intermolecular interactions of this compound, like other PAHs, are predominantly governed by non-covalent forces, primarily van der Waals interactions and, more specifically, π-π stacking. Computational chemistry offers powerful tools to model these weak interactions, providing insights into the stability and geometry of molecular aggregates.

Dominant Intermolecular Forces:

π-π Stacking Interactions: The planar aromatic core of this compound facilitates π-π stacking, where the electron-rich π-systems of adjacent molecules interact. These interactions are crucial in determining the crystal packing and self-assembly of such molecules. Computational models predict that the most stable configurations for PAH dimers are often slipped-parallel or T-shaped arrangements, which minimize electrostatic repulsion between the aromatic rings.

Computational Methodologies:

A variety of computational methods are employed to accurately model the subtle nature of intermolecular interactions in PAHs:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. For studying non-covalent interactions, standard DFT functionals are often augmented with empirical dispersion corrections (e.g., DFT-D3) to accurately account for van der Waals forces. The ωB97X-D functional is another example that has shown good agreement with higher-level methods for π-π stacking interactions.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock ab initio method that provides a good description of electron correlation and is often used as a benchmark for studying non-covalent interactions. Spin-component scaled MP2 (SCS-MP2) is a refinement that has demonstrated high accuracy for π-π stacking energies.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating interaction energies. However, their high computational cost limits their application to smaller systems.

Semiempirical Methods: These methods are computationally less expensive than ab initio or DFT methods and can be used for larger systems, though with some trade-off in accuracy.

Research Findings from Analogous Systems:

Computational studies on PAHs like benzene (B151609), naphthalene (B1677914), anthracene, and pyrene provide valuable insights that can be applied to this compound. For instance, the binding energies of PAH dimers are shown to increase with the size of the aromatic system. The geometry of the dimer also plays a crucial role, with slipped-parallel arrangements generally being more stable than sandwich-like configurations due to reduced Pauli repulsion.

The presence of methyl groups, as in this compound, can influence intermolecular interactions in several ways. They can increase the polarizability of the molecule, thereby strengthening van der Waals forces. However, they can also introduce steric hindrance, which may affect the optimal geometry for π-π stacking.

Data on Intermolecular Interaction Energies of Polycyclic Aromatic Hydrocarbons

The following table presents representative calculated interaction energies for dimers of various PAHs, illustrating the typical magnitudes of these non-covalent forces. These values are indicative of the interactions expected for this compound.

| Polycyclic Aromatic Hydrocarbon | Dimer Configuration | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Benzene | Parallel-displaced | -2.7 | CCSD(T) |

| Naphthalene | Slipped-parallel | -5.8 | SCS-MP2 |

| Anthracene | Slipped-parallel | -8.9 | SCS-MP2 |

| Pyrene | Parallel-displaced | -10.5 | ωB97X-D |

| Coronene | Stacked | -19.7 | ωB97X-D |

Reactivity and Organic Transformations Involving 4,11 Dimethylchrysene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The general mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uomustansiriyah.edu.iqmasterorganicchemistry.com This initial step is typically the rate-determining step due to the temporary loss of aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.comuci.edu In the subsequent fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. uomustansiriyah.edu.iqminia.edu.eg

For substituted benzenes, the existing substituents on the ring influence both the rate of reaction and the position of the incoming electrophile. uci.edu Electron-donating groups, such as the methyl groups in 4,11-dimethylchrysene, activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. uci.edu Conversely, electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. uci.edu Halogens are an exception, as they are deactivating yet ortho, para-directing. uci.edu

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, the general principles of EAS on substituted aromatic systems suggest that the methyl groups at the 4 and 11 positions would direct incoming electrophiles to the available ortho and para positions of the chrysene (B1668918) core. The precise regioselectivity would depend on the specific electrophile and reaction conditions. For instance, nitration of substituted benzenes can lead to multiple isomers, with the distribution depending on the directing effects of the substituents. libretexts.org

Oxidative Processes and Functional Group Interconversions

The oxidative metabolism of PAHs like chrysene derivatives is a significant area of study due to its biological implications. icm.edu.pl The oxidation of the aromatic rings can lead to the formation of reactive metabolites. icm.edu.pl For instance, the enzymatic oxidation of PAHs by cytochrome P450 enzymes can produce epoxides, which can then be hydrolyzed to dihydrodiols and further oxidized to form highly reactive diolepoxides. icm.edu.pl Specifically for 5-methylchrysene, a related compound, the major mutagenic and carcinogenic metabolite is identified as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene. nih.gov This suggests that ring oxidation is a key activation pathway.

Studies on 5,11-dimethylchrysene (B89359) have shown it to be mutagenic, particularly in the presence of rat liver homogenate which contains metabolic enzymes. nih.gov However, research indicates that the oxidation of the methyl groups is not the primary activation pathway for mutagenicity in the related 5-methylchrysene. nih.gov

Functional group interconversions represent a broad class of reactions that transform one functional group into another, a cornerstone of organic synthesis. solubilityofthings.comslideshare.net These transformations allow for the strategic modification of molecules to achieve desired properties or to construct complex structures. solubilityofthings.com Examples of such interconversions include the conversion of alcohols to halides, carboxylic acids to esters, and amines to amides. solubilityofthings.comvanderbilt.educompoundchem.comorganic-chemistry.org While specific examples of functional group interconversions starting from this compound are not detailed in the provided search results, general methods for the oxidation of methyl groups on aromatic rings to carboxylic acids are known. For instance, 3-methylchrysene (B135459) can be oxidized to chrysene-3-carboxylic acid. mdpi.com Such a transformation on this compound could potentially yield the corresponding dicarboxylic acid, opening pathways to other derivatives.

Cycloaddition Reactions (e.g., Diels-Alder reactions for related compounds)

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org This reaction is highly valued in organic synthesis for its ability to create new carbon-carbon bonds with excellent control over stereochemistry. wikipedia.org While direct examples of this compound participating in Diels-Alder reactions were not found, the reaction is a common method for synthesizing chrysene derivatives. mdpi.comunh.edu For example, the reaction of 5,6-chrysenequinodimethane with maleic anhydride (B1165640) results in a benzo[g]chrysene (B86070) derivative. rsc.org

Metal-Catalyzed Reactions (e.g., C-C Cross-Coupling for chrysene derivatives)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings are widely used to construct complex molecules, including functionalized chrysene derivatives. researchgate.net

A key strategy for the synthesis of substituted chrysenes involves the regioselective functionalization of a chrysene scaffold. For instance, 4,10-dichlorochrysene can be synthesized and subsequently undergo various palladium-catalyzed cross-coupling reactions to introduce different substituents at these positions. rsc.orgmanchester.ac.uk This approach allows for the creation of "A2B2"-tetrasubstituted chrysenes with tunable photophysical properties. rsc.orgrsc.org For example, Kumada cross-coupling reactions with aryl Grignard reagents have been successfully employed to introduce aryl groups at the 4- and 10-positions of the chrysene core. rsc.org

Furthermore, an orthogonal strategy involving C-H borylation followed by cross-coupling has been developed for the preparation of tetrasubstituted chrysene derivatives. rsc.org This method allows for the sequential and regioselective introduction of different functional groups. For example, 4,10-dichloro-2,8-dimethylchrysene has been synthesized using this approach. docksci.com These metal-catalyzed methods provide a powerful platform for the synthesis of a wide array of chrysene derivatives with tailored structures and properties. researchgate.netunit.noresearchgate.net

Photoreactions and Photoisomerization Phenomena (e.g., E-Z isomerization in related chromophores)

The photochemical behavior of chrysene and its derivatives is an area of active research. Photoreactions can lead to various transformations, including isomerizations and cyclizations. researchgate.netoup.com For example, the oxidative photocyclization of stilbene (B7821643) derivatives is a common method for the synthesis of chrysenes. mdpi.comtandfonline.com This reaction, often referred to as the Mallory reaction, typically involves irradiation in the presence of an oxidizing agent like iodine and air. mdpi.com

While specific studies on the photoreactions of this compound are not detailed, research on related chrysene derivatives provides insights into potential photochemical pathways. For instance, some styrylbenzoquinoline derivatives, which are structurally related to aza-chrysenes, undergo photoisomerization and photocyclization reactions to form condensed products. researchgate.net The quantum yields of these reactions can be influenced by factors such as protonation. researchgate.net The study of triplet intermediates is also crucial in understanding the mechanisms of photoisomerization in chrysene derivatives. oup.com In the context of related polycyclic aromatic hydrocarbons, oxidative photocyclization of distyrylbenzene (B1252955) derivatives can lead to the formation of benzo[c]chrysene (B89444) derivatives. beilstein-journals.org

Investigations into Reaction Selectivity and Regiochemistry

The selectivity of a chemical reaction, including regioselectivity and stereoselectivity, is a critical aspect of synthetic chemistry. researchgate.net In the context of this compound and its derivatives, understanding and controlling selectivity is key to synthesizing specific isomers with desired properties.

The regiochemistry of electrophilic aromatic substitution on the chrysene core is influenced by the directing effects of existing substituents. As mentioned earlier, the methyl groups in this compound are expected to be ortho, para-directing. The precise outcome of such reactions would depend on a combination of electronic and steric factors.

In metal-catalyzed cross-coupling reactions, the regioselectivity is often controlled by the initial placement of a leaving group, such as a halogen. The synthesis of 4,10-dichlorochrysene and its subsequent functionalization is a prime example of a regiocontrolled approach to substituted chrysenes. rsc.orgmanchester.ac.uk The development of orthogonal functionalization strategies, such as the combination of C-H borylation and cross-coupling, further enhances the ability to control the regiochemistry of substitution on the chrysene skeleton. rsc.orgdocksci.com

The study of reaction mechanisms is crucial for understanding and predicting selectivity. mdpi.com For example, in the synthesis of chrysene derivatives via Brønsted acid-promoted reactions, the formation of an isochromenylium (B1241065) intermediate has been proposed to control the reaction pathway. acs.org Similarly, in cycloaddition reactions, the stereochemistry and regiochemistry are governed by orbital interactions, as well as steric and electronic factors. nih.gov

Interactive Data Table of Research Findings

| Section | Reaction Type | Key Findings | Related Compounds | Citations |

| 5.1 | Electrophilic Aromatic Substitution | Methyl groups are activating and ortho, para-directing. | Substituted benzenes | uci.edu |

| 5.2 | Oxidative Processes | Ring oxidation is a key metabolic activation pathway. | 5-Methylchrysene | icm.edu.plnih.gov |

| 5.2 | Functional Group Interconversion | Methyl groups on chrysenes can be oxidized to carboxylic acids. | 3-Methylchrysene | mdpi.com |

| 5.3 | Cycloaddition Reactions | Diels-Alder reaction is a method for synthesizing chrysene derivatives. | 5,6-Chrysenequinodimethane | mdpi.comunh.edursc.org |

| 5.4 | Metal-Catalyzed Reactions | C-C cross-coupling enables synthesis of functionalized chrysenes. | 4,10-Dichlorochrysene | researchgate.netrsc.orgmanchester.ac.ukrsc.org |

| 5.5 | Photoreactions | Oxidative photocyclization of stilbenes yields chrysenes. | Stilbene derivatives | mdpi.comtandfonline.com |

| 5.6 | Reaction Selectivity | Regioselectivity is controlled by directing groups and reaction design. | 4,10-Dichlorochrysene | rsc.orgrsc.orgdocksci.com |

Photophysical Properties and Applications in Materials Science

Light Absorption and Emission Characteristics

There is no available information on the light absorption and emission characteristics of 4,11-Dimethylchrysene.

UV-Vis Absorption Spectra and Band Gap Analysis

No UV-Vis absorption spectra or band gap analysis for this compound could be located in the searched scientific literature.

Fluorescence and Quantum Yields

Data on the fluorescence properties and fluorescence quantum yields for this compound are not available.

Influence of Molecular Structure on Photophysical Behavior

While the photophysical behavior of chrysene (B1668918) derivatives is generally influenced by their molecular structure, no studies detailing this relationship for this compound were found.

Applications in Organic Electronic Devices

There is no available information regarding the application of this compound in organic electronic devices.

Semiconductor Properties (e.g., p-type semiconductors)

No studies on the semiconductor properties of this compound have been published.

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

There is no evidence in the available literature of this compound being used or tested as an emissive material in OLEDs.

Supramolecular Chemistry and Host Guest Interactions of Chrysene Frameworks

Non-Covalent Interactions in Chrysene (B1668918) Assemblies (e.g., pi-pi interactions)

The assembly of chrysene and its derivatives in the solid state and in solution is largely governed by non-covalent interactions, with π-π stacking being a dominant force. rsc.orgacs.orgnii.ac.jp These interactions arise from the attractive, non-covalent forces between aromatic rings.

CH-π Interactions: These are another important class of non-covalent bonds where a C-H bond acts as a weak hydrogen bond donor to a π-system. In chrysene assemblies, these interactions can occur between the hydrogen atoms of one molecule and the aromatic face of a neighboring molecule, contributing to the stability of the crystal lattice.

The interplay of these non-covalent forces dictates the formation of specific polymorphs in the solid state, which can have different physical properties. The precise positioning of methyl groups in 4,11-Dimethylchrysene would sterically and electronically influence these interactions, leading to unique packing arrangements compared to the parent chrysene or other isomers.

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. icm.edu.plresearchgate.net In the context of chrysene frameworks, this involves the ability to selectively bind to other molecules (guests). While research on chrysene derivatives as hosts is not as extensive as for macrocycles like cyclodextrins or calixarenes, the planar aromatic surface of chrysene allows it to participate in recognition events, often acting as a guest itself. acs.orgcsic.es

For example, chrysene can be recognized and encapsulated by larger host molecules. thieme-connect.com Studies using calix spectroscopyonline.comarenes have demonstrated selectivity in the molecular recognition of various PAHs, where the size and chemical structure of the PAH, including chrysene, play a crucial role in the formation of the host-guest complex. thieme-connect.com Similarly, chrysene has been shown to interact with DNA, where it intercalates between the base pairs. thieme-connect.com This interaction is a form of molecular recognition driven by π-π stacking and hydrophobic effects. thieme-connect.com The methyl groups in this compound would modify its shape and electronic surface, likely altering its recognition properties compared to unsubstituted chrysene.

Self-Assembly Processes Involving Chrysene Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.org Chrysene and its derivatives exhibit self-assembly both on surfaces and in solution.

Surface Assembly: Scanning tunneling microscopy (STM) has been used to observe the self-assembly of chrysene molecules on graphite (B72142) surfaces. mdpi.com Even without specific functional groups to guide the process, chrysene can form well-defined, self-assembled monolayers. mdpi.com Two different monolayer structures, a high-density and a low-density assembly, have been observed, indicating that the assembly process can be controlled by conditions. mdpi.com The forces driving this assembly are primarily molecule-surface and molecule-molecule van der Waals interactions. mdpi.com

Solution and Solid-State Assembly: In solution, substituted PAHs can self-assemble into larger aggregates, such as supramolecular polymers. rsc.org For example, planarized PAHs functionalized with carboxamide groups can form H-type supramolecular polymers through a combination of hydrogen bonding and π-stacking. rsc.org The planarity of the aromatic core is crucial for effective stacking and cooperative self-assembly. rsc.org The introduction of alkyl chains on other PAHs has been shown to influence their self-assembly into different morphologies. ingentaconnect.com It is plausible that this compound would also undergo self-assembly, with the methyl groups influencing the packing and morphology of the resulting nanostructures.

Host-Guest Chemistry with Chrysene-based Receptors

While chrysene itself is more often studied as a guest, the development of chrysene-based receptors is an area of interest in supramolecular chemistry. um.es These systems would utilize the rigid chrysene scaffold to create a binding pocket for specific guest molecules.

The binding of a guest to a host molecule is characterized by its mechanism and the associated thermodynamic parameters (enthalpy, entropy, and Gibbs free energy).

Binding Mechanisms: For a hypothetical receptor based on a this compound framework, binding would likely be driven by a combination of π-π stacking, CH-π, and van der Waals interactions. If the receptor were designed with additional functional groups, hydrogen bonding or electrostatic interactions could also play a role. When chrysene acts as a guest, as in its interaction with DNA, the primary mechanism is intercalation, where the planar molecule inserts itself between the DNA base pairs. thieme-connect.com This process is stabilized by π-π interactions with the DNA bases. thieme-connect.com

Thermodynamics: Thermodynamic studies of chrysene interacting with free DNA in vitro have shown that the binding process is spontaneous. thieme-connect.com The binding constant (Kb) for the chrysene-DNA complex was determined to be on the order of 105 L/mol at room temperature, indicating a strong binding affinity. thieme-connect.com The thermodynamic parameters for this interaction are presented in the table below.

| Temperature (°C) | Binding Constant (Kb) (L/mol) |

| 25 | 3.47 x 105 |

| 30 | 2.40 x 105 |

| 35 | 1.83 x 105 |

| Data derived from fluorescence quenching studies of chrysene with DNA. thieme-connect.com |

The decrease in the binding constant with increasing temperature suggests that the complex becomes less stable at higher temperatures. For host-guest systems in general, binding can be enthalpy-driven (favorable change in heat) or entropy-driven (favorable change in disorder), often related to the hydrophobic effect and the release of solvent molecules from the binding cavity. mdpi.com

A variety of spectroscopic techniques are employed to study the formation and structure of host-guest complexes.

Fluorescence and UV-Vis Spectroscopy: These are powerful tools for studying interactions involving fluorescent molecules like chrysene. In the study of chrysene's interaction with DNA, the gradual addition of DNA caused a significant decrease (quenching) in the fluorescence intensity of chrysene, indicating the formation of a stable, non-fluorescent complex. thieme-connect.com This phenomenon is known as static quenching. thieme-connect.com UV-Vis absorption spectroscopy also showed a hypochromic effect (decrease in absorbance), which is characteristic of the intercalation of a molecule into the DNA double helix, resulting from the π-π stacking interactions. thieme-connect.com

In Situ FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for probing changes in molecular vibrations upon complexation. In situ FT-IR allows for the real-time monitoring of host-guest interactions in solution. nih.gov By tracking shifts in the vibrational frequencies of specific functional groups on the host or guest, one can gain direct evidence of binding. nih.gov For example, changes in the C-H or ring stretching vibrations of the chrysene skeleton upon binding to a host could be monitored. While no specific in situ FT-IR studies on this compound host-guest systems are available, this technique has been successfully used to measure association constants and investigate conformational changes in other hydrogen-bonding and halogen-bonding host-guest complexes. nih.gov Studies on the non-covalent binding of PAHs to plasmids have also utilized FT-IR to show that adenine (B156593) in the plasmid has a strong capacity to sequester small PAHs via π-π attraction. This demonstrates the utility of FT-IR in elucidating the specific interactions governing complex formation in related systems.

Environmental Fate and Advanced Analytical Methodologies for Detection

Occurrence and Distribution of Polycyclic Aromatic Hydrocarbons in Environmental Compartments (Air, Water, Soil, Sediment)

Polycyclic aromatic hydrocarbons (PAHs) are a group of widespread organic pollutants. gjournals.org They are formed from the incomplete combustion of organic materials like fossil fuels and wood. gjournals.org As a result, PAHs are ubiquitously present in various environmental matrices, including air, water, soil, and sediment. gjournals.orgresearchgate.net While specific data on the environmental concentrations of 4,11-Dimethylchrysene are not widely available, its behavior is expected to be similar to other PAHs of comparable molecular weight.

PAHs enter the environment through both natural and human-caused activities. ucsd.edu Natural sources include forest fires and volcanic eruptions, while anthropogenic sources, such as industrial emissions and vehicle exhaust, are major contributors. gjournals.orgigem.wiki Once released, their distribution is governed by their physical and chemical properties. gjournals.org

In soil and sediment, PAHs tend to be persistent due to their low water solubility and tendency to adsorb to organic matter. ucsd.edunih.gov This can lead to their accumulation in these compartments, creating long-term reservoirs of contamination. nih.gov The concentration of PAHs in sediments can be significantly higher than in the overlying water column. researchgate.net For instance, a study in Mumbai, India, found that the total PAH concentrations in sediment samples ranged from 2,608 ng/g to 134,134 ng/g (dry weight), while in water they ranged from 8.66 ng/L to 46.74 ng/L. researchgate.net

Atmospheric Transport and Deposition Mechanisms

PAHs released into the atmosphere can undergo long-range transport. nih.gov Lighter, more volatile PAHs tend to exist in the gas phase, while heavier PAHs, which would include this compound, are more likely to adsorb onto particulate matter. nih.gov This association with airborne particles allows them to be carried over vast distances by wind currents. acs.org

Deposition from the atmosphere occurs through two primary mechanisms: wet and dry deposition. nih.gov Wet deposition involves the removal of PAHs from the atmosphere by precipitation, such as rain and snow. copernicus.org Dry deposition is the process by which PAHs, both in the gas phase and attached to particles, settle out of the atmosphere onto surfaces. acs.org The rate of deposition can be influenced by factors like weather patterns and the presence of other atmospheric pollutants. rsc.orgnih.gov For example, outbreaks of Saharan Dust have been shown to significantly increase the deposition rates of PAHs. acs.org Studies in European high-mountain areas have shown that precipitation is a major driver of PAH fallout. copernicus.org

Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

The detection and quantification of specific PAHs like this compound in complex environmental samples require sophisticated analytical methods. These techniques need to be highly sensitive and selective to distinguish individual compounds from a multitude of other substances present in the sample matrix. biologyjournal.netorganomation.com

Chromatographic Methods (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Chromatography is a fundamental technique for separating the components of a mixture. sepscience.com For PAH analysis, the two most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). organomation.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like PAHs. organomation.com In GC, the sample is vaporized and transported by a carrier gas through a column that separates the compounds based on their physical and chemical properties. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that uses a liquid mobile phase to separate compounds. thermofisher.com It is particularly useful for analyzing less volatile or thermally sensitive PAHs. thermofisher.com HPLC is often the preferred method for its sensitivity and specificity, especially when coupled with certain detectors. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs. epa.govcsic.es It combines the separation capabilities of GC with the detection power of mass spectrometry, which identifies compounds based on their mass-to-charge ratio. epa.gov This provides a high degree of certainty in the identification and quantification of individual PAHs, even at trace levels. epa.govrestek.com

The use of specific ionization techniques and operating in selected ion monitoring (SIM) mode can further enhance the sensitivity and selectivity of GC-MS for PAH analysis. restek.com This allows for the detection of target compounds in complex environmental matrices with minimal interference. sepscience.comrestek.com GC-MS has been successfully applied to the analysis of PAHs in various samples, including air, water, soil, and even cosmetics. epa.govnih.gov

High-Performance Liquid Chromatography (HPLC) can be paired with several types of detectors for PAH analysis. thermofisher.com Common detectors include:

Ultraviolet (UV) Detectors: Many PAHs absorb ultraviolet light, and a UV detector can measure this absorbance to quantify the compounds as they elute from the HPLC column. waters.com

Fluorescence Detectors (FLD): Fluorescence detection is highly sensitive and selective for many PAHs, as they exhibit natural fluorescence. thermofisher.com By using specific excitation and emission wavelengths, the detector can selectively measure the target PAHs with minimal interference from other compounds. mdpi.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and definitive identification of PAHs. nih.gov While not as common as GC-MS for routine PAH analysis due to ionization challenges for these non-polar compounds, techniques like atmospheric pressure photoionization (APPI) are improving its applicability. nih.gov

The choice of detector depends on the specific requirements of the analysis, including the desired sensitivity and the complexity of the sample matrix. thermofisher.comthermofisher.com

Data Tables

Table 1: Physicochemical Properties of Representative PAHs Note: Specific data for this compound is not available. Chrysene (B1668918) is presented as a representative compound.

Table 2: Common Analytical Methods for PAH Detection

Extraction and Sample Preparation Methodologies

The accurate detection of this compound in environmental samples is preceded by crucial extraction and sample preparation steps. These processes are designed to isolate the target analyte from complex matrices and concentrate it to levels suitable for instrumental analysis.

Purge and Trap Methodology

Purge and trap is a dynamic headspace technique primarily used for the extraction of volatile organic compounds (VOCs) from aqueous and solid samples. teledynelabs.comepa.gov An inert gas, such as helium or nitrogen, is bubbled through the sample, liberating volatile compounds like some lighter PAHs. gcms.cz These liberated analytes are then carried by the gas stream onto a sorbent trap, where they are concentrated. teledynetekmar.com The trap is subsequently heated, desorbing the analytes into a gas chromatograph for analysis. teledynetekmar.com

The efficiency of the purge and trap process is influenced by several factors, including the purge gas flow rate, purge time, and sample temperature. gcms.czteledynetekmar.com For less volatile compounds, heating the sample can improve extraction efficiency. gcms.cz The choice of sorbent material in the trap is also critical and is often a combination of materials to effectively capture a wide range of analytes. gcms.czteledynetekmar.com While highly effective for many VOCs, the applicability of purge and trap for higher molecular weight PAHs like this compound may be limited due to their lower volatility. gcms.cz However, advancements in the methodology, such as reduced-pressure purge and trap, have been explored to extend its applicability to a broader range of PAHs. researchgate.net

Table 1: Purge and Trap Operational Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Purge Gas | Inert gas used to strip volatiles from the sample matrix. | Helium, Nitrogen gcms.cz |

| Purge Flow Rate | The rate at which the purge gas is passed through the sample. | 40 mL/min estanalytical.com |

| Purge Time | The duration of the purging process. | 11 minutes estanalytical.com |

| Sample Temperature | Temperature of the sample during purging. | Ambient to elevated temperatures gcms.cz |

| Trap Sorbents | Materials in the trap that adsorb the purged analytes. | Tenax, Silica Gel, Activated Carbon gcms.cz |

| Desorption Temperature | Temperature used to release analytes from the trap. | 180-250°C gcms.cz |

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction (UAE) is a widely used technique for the extraction of organic compounds from solid matrices, including soils and sediments. pan.plnih.govresearchgate.netresearchgate.net The method utilizes ultrasonic waves to create acoustic cavitation in the solvent, generating bubbles that collapse near the sample surface. researchgate.net This process enhances solvent penetration into the sample matrix and facilitates the release of target analytes. researchgate.netresearchgate.net UAE offers several advantages over traditional methods, including reduced extraction times, lower solvent consumption, and improved extraction efficiency. pan.plresearchgate.netresearchgate.net

The effectiveness of UAE for extracting PAHs, including dimethylchrysenes, is dependent on several parameters such as the choice of solvent, extraction time, and temperature. nih.govrsc.org Common solvents used for PAH extraction include mixtures of acetone (B3395972) and cyclohexane (B81311) or n-hexane and dichloromethane (B109758). nih.govrsc.org Optimization of these parameters is crucial to achieve high recovery rates. For instance, studies have shown that a 1:1 mixture of acetone and cyclohexane can be an effective solvent for PAH extraction from biochar-based fertilizers. nih.gov The use of a Box-Behnken design can be employed to systematically optimize the extraction conditions. rsc.org

Table 2: Optimized Conditions for Ultrasonic-Assisted Extraction of PAHs

| Parameter | Optimized Value/Condition | Reference |

|---|---|---|

| Solvent | Acetone-cyclohexane (1:1) | nih.gov |

| Extraction Temperature | 57 °C | nih.gov |

| Extraction Time | 81 min | nih.gov |

| Extraction Cycles | 2 | nih.gov |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a versatile and widely used sample preparation technique for isolating and concentrating analytes from liquid samples. promochrom.comdiva-portal.orgnih.govobrnutafaza.hr It is particularly effective for the extraction of PAHs from water samples. promochrom.comnih.gov The basic principle involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). researchgate.net The analytes of interest are retained on the sorbent, while the matrix components pass through. researchgate.net The retained analytes are then eluted with a small volume of a suitable solvent. promochrom.com

For the extraction of PAHs, which are nonpolar compounds, reversed-phase SPE is commonly employed, using a nonpolar sorbent like C18-bonded silica. promochrom.comnih.govobrnutafaza.hr The selection of the elution solvent is critical for achieving high recovery of the analytes. promochrom.com Solvents such as methanol (B129727), acetone, and dichloromethane are frequently used. obrnutafaza.hr The efficiency of SPE can be influenced by factors like sample flow rate and the volume of the elution solvent. promochrom.comdiva-portal.org Automated SPE systems can improve the reliability and reproducibility of the extraction process. promochrom.com

Table 3: Typical Parameters for Solid-Phase Extraction of PAHs from Water

| Parameter | Description | Typical Value/Material | Reference |

|---|---|---|---|

| Sorbent | The solid material in the SPE cartridge that retains the analytes. | C18-bonded silica | promochrom.comnih.govobrnutafaza.hr |

| Conditioning Solvent | Solvent used to prepare the sorbent before sample loading. | Methanol | researchgate.net |

| Sample Volume | The volume of the water sample passed through the cartridge. | 100 mL - 1000 mL | diva-portal.orgresearchgate.net |

| Elution Solvent | Solvent used to recover the analytes from the sorbent. | Methanol, Acetone, Dichloromethane | promochrom.comobrnutafaza.hr |

| Elution Volume | The volume of the elution solvent used. | 2.5 mL - 10 mL | promochrom.com |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and fundamental method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. For the extraction of PAHs from aqueous samples, a water-immiscible organic solvent with a high affinity for PAHs is chosen. The sample is shaken with the solvent, and the PAHs partition into the organic layer, which is then separated and concentrated for analysis.

While LLE is a well-established technique, it can be time-consuming, labor-intensive, and require large volumes of organic solvents, which can pose environmental and health concerns. uoa.gr The formation of emulsions can also complicate the separation process. obrnutafaza.hr However, salt-assisted LLE can be employed to enhance the extraction efficiency by increasing the ionic strength of the aqueous phase, thereby reducing the solubility of the organic analytes and promoting their transfer into the organic phase. jcchems.com

Spectroscopic Detection Methods (e.g., Selective Fluorescence Detection)

Following extraction and cleanup, various analytical techniques can be employed for the detection and quantification of this compound. Spectroscopic methods, particularly those based on fluorescence, are highly sensitive and selective for PAHs. nih.govnih.govresearchgate.net

PAHs are characterized by their fused aromatic ring structures, which give them unique and strong fluorescence properties. nih.gov Selective fluorescence detection takes advantage of the fact that different PAHs exhibit distinct excitation and emission spectra. researchgate.net By carefully selecting the excitation and emission wavelengths, it is possible to selectively detect and quantify specific PAHs, even in complex mixtures. researchgate.net This selectivity is a significant advantage over less specific detection methods.

High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and commonly used technique for the analysis of PAHs. pfigueiredo.orgcdc.gov The HPLC separates the different PAHs in the sample, and the FLD provides sensitive and selective detection of each compound as it elutes from the column. pfigueiredo.orgcdc.gov The sensitivity of this method allows for the detection of PAHs at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. promochrom.com

Recent advancements in fluorescence detection include the use of energy transfer systems. In this approach, the PAH acts as an energy donor, transferring energy to a high-quantum-yield fluorophore acceptor when both are bound within a host molecule like γ-cyclodextrin. nih.gov This leads to a brightly fluorescent signal that can be used for detection in complex matrices like milk products. nih.gov

Emerging Analytical Approaches for Environmental Monitoring

The field of environmental analysis is continually evolving, with new and improved methods being developed for the monitoring of pollutants like this compound. These emerging approaches often aim to be faster, more sensitive, more selective, and more environmentally friendly than traditional methods. mdpi.com

One area of development is in microextraction techniques, which significantly reduce the amount of solvent required for sample preparation. frontiersin.org These methods are considered "greener" alternatives to conventional extraction techniques. researchgate.net

Another promising area is the development of biosensors and immunosensing techniques. mdpi.commdpi.com These methods utilize biological recognition elements, such as antibodies, to achieve high selectivity for the target analyte. mdpi.com They offer the potential for rapid, on-site analysis, which is a significant advantage for environmental monitoring. mdpi.com

Surface-enhanced Raman spectroscopy (SERS) is another emerging technique that offers rapid and sensitive detection of PAHs. acs.org By adsorbing the analytes onto a nanostructured metal surface, the Raman signal is greatly enhanced, allowing for the detection of trace amounts of the target compound. acs.org

Furthermore, multifunctional materials are being developed for combined extraction and detection. For example, magnetic-luminescent molecularly imprinted polymers have been created for the selective detection of PAHs. acs.org These materials combine the specific recognition of molecular imprinting with the ease of magnetic separation and the sensitivity of luminescence detection. acs.org

Table 4: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Acetone | |

| Acetonitrile | |

| Cyclohexane | |

| Dichloromethane | |

| Helium | |

| Methanol | |

| n-Hexane | |

| Nitrogen |

Conclusion and Outlook

Remaining Challenges and Knowledge Gaps in Synthesis and Characterization

Significant challenges and knowledge gaps persist in the study of 4,11-Dimethylchrysene and its isomers, primarily in the areas of chemical synthesis and analytical characterization.

Synthesis: A major hurdle is the regioselective synthesis of specific dimethylchrysene (B14653177) isomers. The chrysene (B1668918) core has multiple positions available for substitution, and controlling the precise placement of two methyl groups is a complex synthetic challenge. tandfonline.com Classical electrophilic aromatic substitution reactions on the parent chrysene molecule often yield mixtures of isomers that are difficult to separate. More sophisticated, multi-step synthetic routes are required to build the molecule with predetermined substitution patterns. However, even advanced methods like photochemical cyclization have shown limitations, with steric hindrance preventing the formation of certain isomers, such as 4-methylchrysene (B135461), under conditions that successfully yield other isomers. This suggests that the synthesis of a pure standard of this compound would be a non-trivial undertaking, requiring a custom-designed and potentially low-yielding synthetic pathway. The difficulty and high cost associated with acquiring pure, individual PAH isomers for research purposes is a widely recognized bottleneck in the field. bac-lac.gc.ca

Characterization: The characterization of individual isomers within complex environmental mixtures presents another significant challenge. Alkylated PAHs typically occur in the environment as complex isomeric mixtures from sources like crude oil and combustion products. cdc.gov Standard analytical techniques often struggle to differentiate between these isomers. For example, mass spectrometry alone cannot distinguish between isomers as they have the same molecular weight. Therefore, advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), are often necessary to achieve the required resolution to separate and identify individual dimethylchrysene isomers in a sample. bac-lac.gc.caresearchgate.net The successful application of these methods is contingent on the availability of pure, certified reference standards for each isomer, which, as noted, are often not available. Without a standard for this compound, its unambiguous identification and quantification in environmental or biological samples is currently impracticable.

The most critical knowledge gap remains the lack of empirical data on the physicochemical properties, metabolic pathways, and toxicological profile of this compound. This absence of data prevents a proper assessment of its environmental risk and potential human health impacts.

Future Directions in Theoretical Modeling and Reaction Design

In the absence of empirical data, theoretical and computational chemistry offers a powerful avenue for initial investigation into this compound. Future research will likely rely heavily on these methods to guide subsequent experimental work.

Theoretical Modeling: Future efforts can employ a range of computational tools to predict the properties of this compound.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure, and thermodynamic stability. Such calculations can predict key parameters like ionization potential and electron affinity, which are crucial for understanding its reactivity and potential for forming charge-transfer complexes in materials science applications. researchgate.net DFT can also model the stability of potential metabolites, such as dihydrodiol epoxides, providing a theoretical basis to predict its carcinogenic potential relative to other isomers.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies have been applied to model the mutagenicity of other series of PAHs. researchgate.net By developing models based on a dataset of known chrysene derivatives, it may be possible to predict the toxicological classification of this compound based on calculated molecular descriptors. This approach can help prioritize which unstudied isomers warrant the expense and difficulty of synthesis and toxicological testing.

Molecular Docking Simulations: Computer modeling can simulate the interaction of this compound and its potential metabolites with biological macromolecules like DNA and metabolic enzymes. These simulations can help elucidate possible mechanisms of toxicity and explain differences in biological activity between isomers based on steric fit and binding energies. researchgate.net